molecular formula C8H4Cl2F3NO B1407780 3,4-Dichloro-5-(trifluoromethyl)benzamide CAS No. 1706446-52-7

3,4-Dichloro-5-(trifluoromethyl)benzamide

Cat. No.: B1407780
CAS No.: 1706446-52-7
M. Wt: 258.02 g/mol
InChI Key: NINFOLCHSMPYQG-UHFFFAOYSA-N
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Description

“3,4-Dichloro-5-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1706446-52-7 . It has a molecular weight of 258.03 . The IUPAC name for this compound is this compound . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 2-(trifluoromethyl)benzamide, which is structurally similar to the compound , typically involves the reaction of benzamide with trifluoroacetic acid to produce an acyl chloride . This product then reacts with the corresponding amine compound under basic catalysis to yield 2-(trifluoromethyl)benzamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4Cl2F3NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The compound “this compound” is solid in physical form . It has a molecular weight of 258.03 . The compound is stored at ambient temperature .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Antipathogenic Activity : New derivatives of 3,4-Dichloro-5-(trifluoromethyl)benzamide have been synthesized and tested for antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating potential in the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Structural Characterization for Antitubercular Drugs : The structural characterization of compounds related to this compound is crucial in the development of new antituberculosis drug candidates, highlighting its role in the synthesis of promising therapeutic agents (Richter et al., 2021).

  • Potential in Anticonvulsant Treatments : Research into benzamides containing 3,4-Dichloro-5-(trifluoromethyl) structures has shown potential in developing anticonvulsant medications, with some analogs demonstrating significant potency (Mussoi et al., 1996).

Chemical Synthesis and Applications

  • Novel Synthetic Methods : Studies have focused on developing new synthetic methods for trifluoromethylated enaminone derivatives, including those involving this compound, to explore their potential in various pharmaceutical applications (Amaye, Harper, & Jackson-Ayotunde, 2021).

  • Use in Photocatalytic Degradation : The role of 3,5-Dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (a compound related to this compound) in enhancing the rate of mineralization and reducing the concentration of solution-phase intermediates in photocatalytic degradation has been investigated, emphasizing its potential in environmental applications (Torimoto et al., 1996).

  • Applications in Fluorinated Heterocycles Synthesis : Research into the synthesis of α,β-dichloro-β-trifluoromethylated enones from Weinreb benzamides, including derivatives of this compound, has been conducted to create novel fluorinated heterocycles, showcasing its versatility in chemical synthesis (Jeon et al., 2007).

Future Directions

The trifluoromethyl group has been found in many FDA-approved drugs over the past 20 years . This suggests that “3,4-Dichloro-5-(trifluoromethyl)benzamide” and similar compounds may have potential applications in the development of new pharmaceuticals .

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions . Additionally, the dichloro groups contribute to its stability and reactivity in biochemical assays . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively influence the compound’s biochemical behavior.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism . For instance, the compound may inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . This binding often involves specific interactions with the enzyme’s active site, leading to changes in enzyme conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other molecules

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways can influence its bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, which are important for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINFOLCHSMPYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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